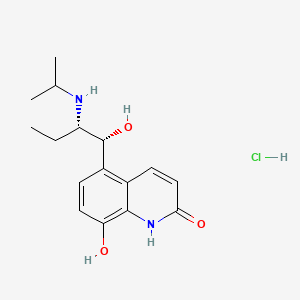

Procaterol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Beta-2 Adrenergic Receptor Agonist:

Procaterol hydrochloride hemihydrate belongs to a class of drugs called beta-2 adrenergic receptor agonists. These drugs work by mimicking the effects of adrenaline on beta-2 receptors in the lungs, causing relaxation of the airways and improved airflow Source: Rang & Dale's Pharmacology, Eighth Edition: .

Research studies have evaluated procaterol hydrochloride hemihydrate's bronchodilatory effects (airway widening) in animal models and human subjects with asthma. These studies suggest that it can be effective in improving lung function and relieving symptoms of asthma Source: Nishi K, et al. Effect of procaterol, a new bronchodilator, on airway responsiveness in guinea pigs. Arerugi. 1989;38(1):9-14: .

Combination Therapy:

- Research has also explored the use of procaterol hydrochloride hemihydrate in combination with other medications for asthma treatment. Studies suggest that combining it with inhaled corticosteroids might offer additional benefits compared to either medication alone [Source: Improving Health for Better Future Life: Strengthening from Basic, Clinical and Translational Medicine Research. (2021). Springer Nature Singapore Pte Ltd.].

Procaterol hydrochloride is a long-acting beta-2-adrenergic receptor agonist primarily used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It functions by stimulating beta-2 adrenergic receptors in the lungs, leading to the relaxation of bronchial smooth muscle and increased airflow . The compound appears as white to pale yellowish crystals or crystalline powder, soluble in water and methanol, with a molecular formula of and a molecular weight of approximately 335.83 g/mol .

Procaterol hydrochloride hemihydrate works by mimicking the effects of adrenaline on beta-2 adrenergic receptors in the airways. When it binds to these receptors, it triggers a cascade of cellular events leading to relaxation of smooth muscle cells surrounding the airways. This relaxation results in bronchodilation, which eases breathing and improves airflow in the lungs.

Procaterol exhibits several biological activities beyond its bronchodilatory effects. It has demonstrated anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as RANTES (Regulated upon Activation, Normal T Expressed and Secreted), GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor), and IL-8 (Interleukin 8) from bronchial epithelial cells. This inhibition reduces eosinophil chemotaxis and decreases the expression of adhesion molecules like intracellular adhesion molecule 1 (ICAM-1) and vascular cellular adhesion molecule 1 (VCAM-1), thereby limiting eosinophil adhesion to fibroblasts .

The synthesis of procaterol hydrochloride involves several chemical steps starting from appropriate precursors. Generally, the process includes:

- Formation of the Quinoline Core: The synthesis begins with the construction of the quinoline ring structure.

- Introduction of Hydroxy Groups: Hydroxyl groups are introduced at specific positions on the quinoline ring.

- Amine Substitution: An isopropylamine moiety is added to create the beta-2 adrenergic activity.

- Hydrochloride Salt Formation: Finally, procaterol is converted into its hydrochloride salt form for improved solubility and stability.

The exact details may vary based on specific methods employed in different laboratories or pharmaceutical companies.

Procaterol has been studied for its interactions with various drugs and biological systems. Notably:

- Drug Interactions: It may interact with other medications that affect beta-adrenergic pathways or those metabolized by cytochrome P450 enzymes, particularly CYP3A4, which plays a role in its metabolism .

- Biological Interactions: Studies indicate that procaterol can modulate immune responses by influencing cytokine release and eosinophil activity in asthma models .

Understanding these interactions is crucial for optimizing therapy and minimizing adverse effects.

Procaterol hydrochloride shares structural and functional similarities with several other beta-2 adrenergic agonists. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Salbutamol | Shorter acting; commonly used as a rescue inhaler. | |

| Formoterol | Long-acting; provides sustained bronchodilation. | |

| Terbutaline | Also used for preterm labor; less selective for beta-2 receptors. | |

| Indacaterol | Ultra-long acting; used once daily for COPD management. |

Uniqueness of Procaterol:

Procaterol is distinguished by its potent anti-inflammatory effects alongside bronchodilation, making it particularly effective in managing asthma exacerbations related to inflammation . Its ability to inhibit eosinophil chemotaxis sets it apart from other compounds that primarily focus on bronchodilation without addressing underlying inflammatory processes.

Chromatographic Profiling (High Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry/Mass Spectrometry)

High Performance Liquid Chromatography (HPLC) Methods

High Performance Liquid Chromatography represents the primary analytical technique employed for the quantitative and qualitative analysis of procaterol hydrochloride [1]. The compound demonstrates excellent chromatographic behavior on reversed-phase columns, particularly octadecylsilanized silica gel columns such as Inertsil ODS-3V [1]. The retention characteristics of procaterol hydrochloride are optimized using gradient elution systems combining acetonitrile and aqueous phases [1].

For pharmaceutical applications, HPLC methods utilizing ultraviolet detection at wavelengths of 254 nanometers and 275 nanometers provide adequate sensitivity and selectivity [1]. The compound exhibits strong ultraviolet absorption due to its quinolinone chromophore system, enabling reliable detection at concentrations relevant to pharmaceutical analysis [1]. Method validation parameters demonstrate excellent linearity across the analytical range with correlation coefficients exceeding 0.9987 [2].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Systems

Advanced liquid chromatography-tandem mass spectrometry systems have been developed for the determination of procaterol hydrochloride in biological matrices [3] [4]. The chromatographic separation employs Lichrospher Silica columns with mobile phases consisting of 10 millimolar ammonium acetate in acetonitrile-water mixtures (30:70, volume/volume) [4]. The flow rate optimization at 1.0 milliliter per minute ensures adequate peak resolution and analysis time efficiency [4].

The method demonstrates exceptional sensitivity with detection limits of 0.001 nanogram per milliliter and quantitation limits of 0.005 nanogram per milliliter [4]. Precision studies reveal coefficient of variation values not exceeding 10.2 percent for both within-run and between-run analyses [4]. Recovery rates from human plasma samples consistently exceed 86 percent across the analytical concentration range [4].

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry methods have been established for procaterol hydrochloride analysis in plasma matrices [2] [5]. The analytical procedure employs capillary columns with electron impact ionization mass spectrometry detection [2]. Sample preparation involves liquid-liquid extraction followed by derivatization to enhance volatility and chromatographic performance [2].

The GC-MS method achieves detection limits of 5 nanograms per liter for plasma procaterol concentrations [2]. Method validation demonstrates linearity over the range of 10 to 10,000 nanograms per liter with correlation coefficients of 0.9987 [2]. Precision studies show coefficients of variation less than 10 percent at high, medium, and low concentration levels [2]. Average recovery rates of 99.1 percent ± 1.3 percent confirm the accuracy of the analytical procedure [2].

Ultra High Performance Liquid Chromatography-Quadrupole-Orbitrap High Resolution Mass Spectrometry

Ultra high performance liquid chromatography coupled with quadrupole-orbitrap high resolution mass spectrometry provides comprehensive screening capabilities for procaterol hydrochloride [6]. The system operates under full-scan and data-dependent tandem mass spectrometry modes, enabling both targeted analysis and unknown identification [6]. Detection limits range from 0.021 to 3.854 micrograms per kilogram for solid matrices and 0.015 to 1.198 nanograms per milliliter for liquid samples [6].

Spectroscopic Identification (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier transform infrared spectroscopy provides definitive identification of procaterol hydrochloride through characteristic vibrational frequencies [7] [8] [9]. The infrared spectrum exhibits distinctive absorption bands corresponding to specific functional groups within the molecular structure [8]. Carbon-hydrogen stretching vibrations appear at 2918 and 2850 wavenumbers per centimeter, indicating the presence of alkyl and aromatic carbon-hydrogen bonds [8].

The quinolinone carbonyl stretching vibration manifests as a strong absorption band in the 1650 to 1680 wavenumber per centimeter region [8]. Nitrogen-hydrogen stretching and bending vibrations provide additional confirmation of the amino functionality present in the molecule [8]. The hydroxyl group stretching appears as a broad absorption in the 3200 to 3600 wavenumber per centimeter range [8].

Sample preparation for infrared analysis involves potassium bromide pellet formation or attenuated total reflectance techniques [8]. The infrared spectra demonstrate excellent reproducibility and serve as definitive identification criteria for pharmaceutical quality control applications [8]. Comparison with reference spectra from the Japanese Pharmacopoeia confirms structural authenticity [7] [9].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton nuclear magnetic resonance spectroscopy provides comprehensive structural verification of procaterol hydrochloride [10] [11]. The proton spectrum exhibits characteristic resonances consistent with the quinolinone framework and substituted side chain [10]. Deuterated dimethyl sulfoxide or deuterated chloroform serve as appropriate solvents for nuclear magnetic resonance analysis [10].

Carbon-13 nuclear magnetic resonance spectroscopy confirms the complete carbon skeleton of the molecule [10]. The spectrum reveals characteristic carbon signals corresponding to the quinolinone ring system, hydroxyl-bearing carbons, and the isopropylamino side chain [10]. Integration patterns and chemical shift values provide definitive structural confirmation [10].

High-resolution nuclear magnetic resonance techniques enable the determination of stereochemical configuration and identification of potential impurities [10]. The spectroscopic data demonstrate consistency with the expected molecular structure and provide valuable information for pharmaceutical development and quality assurance [10].

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible spectrophotometry serves as a primary identification technique for procaterol hydrochloride [12] [13]. The compound exhibits maximum absorption at approximately 254 nanometers due to the quinolinone chromophore system [13]. Secondary absorption bands appear in the 275 to 300 nanometer region, providing additional spectroscopic fingerprints [13].

Aqueous and organic solvent systems demonstrate suitable solubility characteristics for ultraviolet-visible analysis [13]. The molar absorptivity values enable quantitative applications with excellent linearity and precision [13]. Beer's law adherence extends across pharmaceutical concentration ranges, supporting routine analytical applications [13].

Method development considerations include pH optimization, solvent selection, and temperature control to ensure reproducible spectroscopic measurements [13]. The ultraviolet-visible spectra provide rapid and cost-effective identification capabilities suitable for pharmaceutical quality control environments [13].

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization Positive Mode Fragmentation

Electrospray ionization in positive mode generates protonated molecular ions at mass-to-charge ratio 290.99 for procaterol [4]. The primary fragmentation pathway involves the loss of water molecules, producing fragment ions at mass-to-charge ratio 273.64 [4]. This dehydration process represents a common fragmentation mechanism for compounds containing hydroxyl functionalities [4].

Secondary fragmentation patterns include side chain cleavage reactions generating characteristic fragment ions [4]. The isopropylamino side chain undergoes specific fragmentation producing diagnostic ions that confirm structural identity [4]. Multiple reaction monitoring transitions utilize the 290.99 to 273.64 mass-to-charge ratio pathway for quantitative analysis [4].

Internal standard compounds such as betaxolol demonstrate similar fragmentation behavior with precursor ions at mass-to-charge ratio 308.33 fragmenting to 116.31 [4]. The consistent fragmentation patterns enable robust analytical method development and validation [4].

Electrospray Ionization Negative Mode Characteristics

Electrospray ionization in negative mode produces fragmentation patterns similar to positive mode analysis [14]. The spectra demonstrate prominent y-type, c-type, and b-type fragment ions characteristic of peptide-like fragmentation mechanisms [14]. These fragmentation patterns provide complementary structural information and enhance analytical confidence [14].

Negative mode ionization offers advantages for specific applications requiring enhanced selectivity or sensitivity [14]. The fragmentation efficiency demonstrates temperature and collision energy dependence, enabling method optimization for specific analytical requirements [14].

Electron Impact Ionization Fragmentation

Electron impact ionization produces molecular ions at mass-to-charge ratio 290 for the parent procaterol compound [2] [5]. The fragmentation process generates various molecular fragments through bond cleavage reactions characteristic of electron impact mechanisms [2]. The molecular ion monitoring approach provides excellent selectivity and sensitivity for gas chromatography-mass spectrometry applications [2].

Fragmentation intensity patterns demonstrate reproducibility across different instrumental conditions and provide reliable qualitative identification criteria [2]. The electron impact spectra serve as reference standards for compound identification and method validation purposes [5].

Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis)

Differential Scanning Calorimetry (DSC) Characterization

Differential scanning calorimetry provides comprehensive thermal characterization of procaterol hydrochloride [15] [16] [17]. The compound exhibits a melting point with decomposition occurring between 193 and 197 degrees Celsius [15] [18]. This thermal event manifests as an endothermic peak in the differential scanning calorimetry thermogram, indicating the energy required for the phase transition [17].

The thermal analysis reveals the hygroscopic nature of procaterol hydrochloride, demonstrating moisture absorption characteristics that influence stability and storage requirements [15] [18]. Sample preparation involves precise weight measurements of 2 to 5 milligrams in aluminum pans under controlled atmospheric conditions [17].

Heating rate optimization at 10 degrees Celsius per minute provides optimal resolution of thermal events while maintaining adequate sensitivity [17]. Nitrogen atmosphere conditions prevent oxidative degradation during analysis, ensuring accurate thermal characterization [17]. The differential scanning calorimetry data support pharmaceutical development activities including formulation compatibility studies and stability assessments [17].

Thermogravimetric Analysis (TGA) Studies

Thermogravimetric analysis quantifies mass changes occurring during controlled heating of procaterol hydrochloride [16] [17]. The analysis reveals multi-step mass loss patterns corresponding to different degradation mechanisms [17]. Initial mass loss events typically occur between 150 and 250 degrees Celsius, representing dehydration and initial decomposition processes [17].

Secondary mass loss stages occur at higher temperatures between 250 and 500 degrees Celsius, indicating complete thermal decomposition of the organic matrix [17]. The thermogravimetric data provide kinetic parameters including activation energy, frequency factors, and reaction orders for thermal degradation processes [16].

Atmospheric control using nitrogen or air environments enables the study of different degradation mechanisms [17]. Isothermal and non-isothermal experimental conditions provide comprehensive thermal stability information supporting pharmaceutical development and quality assurance activities [16] [17].

Combined Thermal Analysis Techniques

Simultaneous thermogravimetric analysis-differential thermal analysis (TG-DTA) systems provide comprehensive thermal characterization in single analytical runs [16] [17]. The combined approach correlates mass loss events with corresponding thermal transitions, enabling complete understanding of thermal behavior [17].

Temperature ranges from 25 to 500 degrees Celsius encompass all relevant thermal events for pharmaceutical applications [17]. The simultaneous measurement approach eliminates sample-to-sample variations and provides direct correlation between different thermal parameters [17].

Hot stage microscopy provides real-time visual observation of thermal events, complementing quantitative thermal analysis data [17]. The combined techniques support pharmaceutical development activities including preformulation studies, stability assessments, and quality control applications [17].

Data Tables

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C16H23ClN2O3 | [19] [20] |

| Molecular Weight (g/mol) | 326.82 | [19] [20] |

| CAS Number | 62929-91-3 | [19] [20] |

| Chemical Name (IUPAC) | 8-hydroxy-5-[(1S,2R)-1-hydroxy-2-[(propan-2-yl)amino]butyl]-1,2-dihydroquinolin-2-one hydrochloride | [21] |

| Appearance | White to pale yellow crystals or powder | [15] [18] |

| Melting Point (°C) | 193-197 (decomposition) | [15] [18] |

| Storage Temperature (°C) | 2-8 | [15] [18] |

| Solubility in Water | Soluble | [15] |

| Solubility in DMSO | Slightly soluble | [15] |

| Solubility in Methanol | Slightly soluble | [15] |

| Stability | Hygroscopic, sensitive to light | [15] [18] |

| Technique | Column | Mobile Phase | Detection Wavelength/Mode | LOD/LOQ | Application | Reference |

|---|---|---|---|---|---|---|

| HPLC-UV | Inertsil ODS-3V C18 | Acetonitrile-water gradient | 254 nm, 275 nm | Not specified | Pharmaceutical analysis | [1] |

| HPLC-MS/MS | Lichrospher Silica | 10 mM ammonium acetate/acetonitrile (30/70, v/v) | ESI+ mode | 0.001/0.005 ng/mL | Plasma level determination | [3] [4] |

| GC-MS | Capillary column | Helium carrier gas | Electron impact ionization | 5 ng/L | Plasma analysis | [2] [5] |

| LC-MS/MS | Various C18 columns | Acetonitrile-water systems | ESI+/ESI- modes | 0.005-1.0 ng/mL | Pharmacokinetic studies | [3] [4] [22] |

| UHPLC-Q-Orbitrap | C18 reversed-phase | Acetonitrile-water gradients | Full-scan and data-dependent MS/MS | 0.021-3.854 μg/kg | Screening in biological samples | [6] |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

MeSH Pharmacological Classification

Pictograms

Health Hazard

Other CAS

Wikipedia

Procaterol hydrochloride hemihydrate

Dates

2. Kikkawa, H., Naito, K., and Ikezawa, K. Tracheal relaxing effects and β2-selectivity of TA-2005, a newly developed bronchodilating agent, in isolated guinea pig tissues. Jpn. J. Pharmacol. 57(2), 175-185 (1991).

3. Yoshizaki, S., Tanimura, K., Tamada, S., et al. Sympathomimetic amines having a carbostyril nucleus. J. Med. Chem. 19(9), 1138-1142 (1976).

4. Mirza, Z.N., Tokuyama, K., Arakawa, H., et al. Inhaled procaterol inhibits histamine-induced airflow obstruction and microvascular leakage in guinea-pig airways with allergic inflammation. Clin. Exp. Allergy 28(5), 644-652 (1998).